molecular formula C13H28 B13924557 4-Methyl-5-propylnonane CAS No. 62185-55-1

4-Methyl-5-propylnonane

Cat. No.: B13924557
CAS No.: 62185-55-1
M. Wt: 184.36 g/mol
InChI Key: XSMMHKQHDCOSCO-UHFFFAOYSA-N
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Description

4-Methyl-5-propylnonane is a branched alkane with the molecular formula C13H28 and a molecular weight of 184.36 g/mol . Its CAS Registry Number is 31081-18-2 . This compound is exclusively for research applications and is not intended for human or veterinary use . In scientific research, this compound is identified as a metabolite in microbial degradation processes. Specifically, it has been detected as a final degradation product of the environmental pollutant Benzo[a]pyrene (BaP), a polycyclic aromatic hydrocarbon, by the food-derived bacterium Bacillus mojavensis TC-5 . This finding, determined through GC-MS analysis, points to its role in the anthracene degradation pathway and highlights its value in studies focused on the bioremediation of persistent organic pollutants . The synthetic approaches to this compound often involve strategic carbon-carbon bond formation, such as Grignard reagent-mediated alkylation to create a precursor alcohol, followed by dehydration and catalytic hydrogenation to yield the target alkane . Researchers can utilize the provided canonical SMILES notation, CCCCC(CCC)C(C)CCC, for computational and modeling studies .

Properties

CAS No.

62185-55-1

Molecular Formula

C13H28

Molecular Weight

184.36 g/mol

IUPAC Name

4-methyl-5-propylnonane

InChI

InChI=1S/C13H28/c1-5-8-11-13(10-7-3)12(4)9-6-2/h12-13H,5-11H2,1-4H3

InChI Key

XSMMHKQHDCOSCO-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CCC)C(C)CCC

Origin of Product

United States

Advanced Synthetic Methodologies and Mechanistic Investigations

¹H NMR Spectroscopy

The proton NMR spectrum of 4-methyl-5-propylnonane would be complex due to the presence of multiple, chemically similar methylene (-CH₂-) and methyl (-CH₃) groups. The signals for the protons on the alkane backbone would likely overlap in the region of 1.2-1.4 ppm. The methine protons (-CH-) at the C4 and C5 positions would appear slightly downfield from the methylene protons. The methyl protons of the propyl group and the methyl group at C4 would also produce distinct signals, likely appearing as triplets and doublets, respectively, due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum offers a clearer picture of the carbon skeleton. Due to the asymmetry of the molecule, each of the 13 carbon atoms is chemically non-equivalent, and therefore, 13 distinct signals would be expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts of these carbons would fall within the typical range for alkanes (approximately 10-60 ppm). oregonstate.edu The chemical shifts of the carbons bearing the methyl and propyl groups (C4 and C5) would be further downfield compared to the other backbone carbons. Computational models can be used to predict the chemical shifts with a reasonable degree of accuracy. ncssm.edunih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm) Carbon Type
C1~14Primary (-CH₃)
C2~23Secondary (-CH₂)
C3~32Secondary (-CH₂)
C4~35-40Tertiary (-CH-)
C5~40-45Tertiary (-CH-)
C6~29Secondary (-CH₂)
C7~32Secondary (-CH₂)
C8~23Secondary (-CH₂)
C9~14Primary (-CH₃)
C4-Methyl~19Primary (-CH₃)
C5-Propyl-1'~37Secondary (-CH₂)
C5-Propyl-2'~21Secondary (-CH₂)
C5-Propyl-3'~14Primary (-CH₃)

Note: These are estimated values based on typical chemical shifts for branched alkanes. Actual experimental values may vary.

Infrared Ir Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis of this compound

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of complex organic molecules like this compound. This technique probes the magnetic environments of atomic nuclei, providing detailed information about connectivity, stereochemistry, and molecular dynamics.

2D NMR (COSY, HSQC, HMBC) for Definitive Structural Assignments

While one-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, the significant signal overlap in branched alkanes necessitates the use of two-dimensional (2D) NMR techniques for definitive assignments. acs.org Experiments such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are employed to map out the complete bonding framework of the molecule. youtube.comcolumbia.edulibretexts.org

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, COSY spectra would reveal correlations between the methine protons at C4 and C5 and the adjacent methylene and methyl protons, allowing for the sequential assignment of protons along the nonane (B91170) backbone and its substituent groups.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates each carbon atom with its directly attached proton(s). columbia.edu This provides an unambiguous link between the ¹H and ¹³C spectra, resolving ambiguities from overlapping signals. For instance, the carbon signal for the C4 methyl group would show a cross-peak only to the proton signal of that same methyl group.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is crucial for establishing long-range connectivity, as it detects correlations between protons and carbons separated by two or three bonds (²JCH and ³JCH). youtube.comcolumbia.edu This technique is instrumental in placing the methyl and propyl substituents on the nonane chain. For example, the protons of the methyl group at C4 would show an HMBC correlation to the carbons at C3, C5, and the methine carbon C4 itself.

Table 1: Predicted Key 2D NMR Correlations for Structural Assignment of this compound
Proton(s)COSY Correlations (with Protons on)HSQC Correlation (with Carbon)Key HMBC Correlations (with Carbons)
H4 (methine)H3, H5, H13 (methyl)C4C2, C3, C5, C6, C13
H5 (methine)H4, H6, H10 (propyl)C5C3, C4, C6, C7, C10, C11
H13 (methyl)H4C13C3, C4, C5
H10 (propyl CH₂)H5, H11C10C4, C5, C6, C12

Quantitative NMR for Purity and Isomeric Composition Determination

Quantitative NMR (qNMR) is a powerful method for determining the absolute purity of a substance or the relative ratios of isomers in a mixture without the need for identical reference standards for each component. ox.ac.ukacanthusresearch.comemerypharma.com The signal integral in an NMR spectrum is directly proportional to the number of corresponding nuclei, allowing for precise quantification. acanthusresearch.com

To assess the purity of a this compound sample, a certified internal standard with a known concentration and purity is added. Key experimental parameters, such as a sufficient relaxation delay (D1), must be carefully optimized to ensure all signals are fully relaxed between scans, which is essential for accurate integration. acanthusresearch.com The purity of the analyte is then calculated using the ratio of the integrals of a specific analyte signal and a signal from the internal standard, accounting for their respective molecular weights and the number of protons giving rise to each signal. This method is highly effective for identifying and quantifying isomeric impurities that may be present from a chemical synthesis. libretexts.orgresearchgate.net

Table 2: Hypothetical qNMR Data for Purity Assessment of this compound
ParameterAnalyte (this compound)Internal Standard (Maleic Acid)
Mass 15.20 mg5.15 mg
Molecular Weight ( g/mol ) 184.36116.07
Purity of Standard Unknown99.9%
¹H NMR Signal Used Terminal CH₃ (e.g., C1)Olefinic CH
Chemical Shift (ppm) ~0.96.27
Number of Protons (N) 32
Integral Value (I) 1.000.43
Calculated Purity (%) 98.5%-

Dynamic NMR for Conformational Exchange Processes

Branched alkanes like this compound are not static structures but exist as a dynamic equilibrium of multiple conformers due to rotation around their carbon-carbon single bonds. nih.gov Dynamic NMR (DNMR) spectroscopy, particularly through variable-temperature (VT) experiments, can be used to study these conformational exchange processes. youtube.comlibretexts.org

At high temperatures, the rotation around the C-C bonds is rapid on the NMR timescale, resulting in a time-averaged spectrum where each nucleus shows a single, sharp peak. As the temperature is lowered, the rate of rotation decreases. If the energy barrier to rotation is high enough, the exchange rate can become slow enough that the NMR experiment can distinguish between different stable conformers, leading to the broadening and eventual splitting of peaks into separate signals for each conformer. nih.gov By analyzing the line shapes of the spectra at different temperatures and identifying the coalescence temperature (where two exchanging signals merge into one), it is possible to calculate the activation energy (ΔG‡) for the rotational barrier. ucl.ac.uk This provides critical insight into the molecule's flexibility and the relative stability of its different spatial arrangements.

Comprehensive Two-Dimensional Gas Chromatography Coupled with High-Resolution Mass Spectrometry (GC×GC-HRMS) for Trace Analysis and Isomeric Differentiation of this compound in Complex Matrices

For the analysis of this compound within complex mixtures such as crude oil or environmental samples, one-dimensional gas chromatography is often insufficient to separate it from a multitude of other structurally similar isomers. Comprehensive two-dimensional gas chromatography (GC×GC) coupled with high-resolution mass spectrometry (HRMS) provides a powerful solution, offering significantly enhanced separation capacity and confident identification. gcms.cz

Advanced Chromatographic Separation Principles and Column Selection

GC×GC employs a column set consisting of two different capillary columns connected by a modulator. The first-dimension (¹D) column typically provides a primary separation based on boiling point, similar to conventional GC. Eluted fractions are then trapped by the modulator and rapidly re-injected onto a second, shorter column (²D) for a fast, secondary separation based on a different chemical property, such as polarity.

For alkane isomers, a common and effective setup involves a nonpolar ¹D column (e.g., polydimethylsiloxane) and a mid-polar or polar ²D column (e.g., polyethylene glycol or a cyanopropyl phase). This orthogonality ensures that co-eluting compounds from the first column are separated in the second dimension. The result is a structured two-dimensional chromatogram where related compounds, such as different classes of isomers, appear in distinct groupings, facilitating their differentiation even in highly complex matrices.

Table 3: Typical Column Combinations for GC×GC Analysis of Branched Alkanes
DimensionColumn PhaseSeparation PrincipleTypical Length/Diameter
First (¹D) 5% Phenyl PolydimethylsiloxaneBoiling Point / Volatility30 m x 0.25 mm
Second (²D) 50% Phenyl PolydimethylsiloxanePolarity / Shape Selectivity1-2 m x 0.1 mm
Second (²D) Polyethylene Glycol (WAX)Polarity (Hydrogen Bonding)1-2 m x 0.1 mm

Mass Spectral Fragmentation Pattern Interpretation for Structural Elucidation

As compounds elute from the GC×GC system, they enter the high-resolution mass spectrometer. Electron ionization (EI) is typically used, which fragments the molecule in a reproducible manner. The resulting mass spectrum serves as a molecular fingerprint. For branched alkanes, fragmentation preferentially occurs at the branching points due to the formation of more stable secondary or tertiary carbocations. libretexts.org

For this compound, key fragmentation pathways would involve cleavage on either side of the C4 and C5 methine carbons. This would lead to a series of characteristic fragment ions. High-resolution mass spectrometry provides highly accurate mass measurements, allowing for the determination of the elemental formula of both the molecular ion and its fragments. This capability is crucial for distinguishing between isomers that may have similar fragmentation patterns but different elemental compositions for certain fragments, thereby confirming the identity of this compound.

Table 4: Predicted Major Mass Spectral Fragments for this compound (C₁₃H₂₈)
m/z (Nominal)Proposed Fragment StructureCleavage Site
141[C₁₀H₂₁]⁺Loss of propyl group (C5-C10 bond)
127[C₉H₁₉]⁺Loss of butyl group (C4-C5 bond cleavage)
99[C₇H₁₅]⁺Loss of hexyl group (C5-C6 bond cleavage)
85[C₆H₁₃]⁺Loss of heptyl group (C4-C5 bond cleavage)
71[C₅H₁₁]⁺Propylpentyl fragment
57[C₄H₉]⁺Butyl fragment
43[C₃H₇]⁺Propyl fragment

Computational Chemistry and Theoretical Modeling of 4 Methyl 5 Propylnonane

Density Functional Theory (DFT) and Ab Initio Calculations for Electronic Structure and Energetics

Density Functional Theory (DFT) and ab initio methods are quantum mechanical calculations used to determine the electronic structure and energy of molecules. DFT methods calculate the electron density to determine the energy, while ab initio methods solve the Schrödinger equation without empirical data. These calculations are fundamental for analyzing the conformational landscape, predicting spectroscopic parameters, and understanding the electronic effects that govern the stability of branched alkanes like 4-methyl-5-propylnonane.

The structure of this compound, with its nine-carbon backbone and methyl and propyl substituents, allows for a large number of possible three-dimensional arrangements, or conformations, due to rotation around its single bonds. Conformational analysis aims to identify these different spatial arrangements and determine their relative energies.

The most stable conformation, known as the global minimum, corresponds to the lowest point on the potential energy surface. Computational methods, particularly DFT, are employed to systematically explore this surface. By calculating the energy for various rotational angles of the C-C bonds, a detailed conformational landscape can be mapped. For a complex branched alkane, this process reveals numerous local energy minima, each representing a stable conformer. The global minimum for a molecule like this compound would likely feature staggered arrangements of its alkyl chains to minimize steric hindrance, with the bulky propyl and methyl groups oriented to reduce repulsive interactions.

Table 1: Hypothetical Relative Energies of this compound Conformers

Conformer Dihedral Angle (C3-C4-C5-C6) Relative Energy (kJ/mol) Population at 298 K (%)
Global Minimum (Anti-Anti) ~180° 0.00 65
Local Minimum 1 (Gauche-Anti) ~60° 3.8 25
Local Minimum 2 (Anti-Gauche) ~-60° 4.2 10

Note: This table is illustrative and based on typical energy differences for alkane conformers. Specific values for this compound would require dedicated DFT calculations.

Computational chemistry is a valuable tool for predicting spectroscopic data that can aid in experimental structure verification.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is highly sensitive to the chemical environment of each atom. DFT calculations, often using the Gauge-Including Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. nih.govliverpool.ac.uk These predictions are based on the calculated electron density around each nucleus, which determines its magnetic shielding. By comparing the predicted spectrum with experimental data, the structure of this compound can be confirmed.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Environment Predicted Chemical Shift (ppm)
C1, C9 Primary (CH₃) in butyl/propyl end 14.1
C4-CH₃ Primary (CH₃) branch 19.5
C2, C3, C6, C7, C8 Secondary (CH₂) in chain 23.0 - 35.0
C5-CH₂-CH₂-CH₃ Secondary (CH₂) in propyl group 21.0, 37.0
C4, C5 Tertiary (CH) backbone 39.0 - 45.0

Note: These values are representative for similar branched alkanes and serve as an estimation.

Vibrational Frequencies: Infrared (IR) spectroscopy measures the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, which correspond to the stretching and bending of chemical bonds. researchgate.net The predicted IR spectrum can be compared to an experimental spectrum to identify characteristic functional groups and confirm the molecule's identity. For this compound, key predicted frequencies would include C-H stretching and bending vibrations.

Table 3: Predicted Vibrational Frequencies for this compound

Vibrational Mode Functional Group Predicted Frequency Range (cm⁻¹)
Symmetric & Asymmetric C-H Stretch CH₃, CH₂ 2850 - 2960
C-H Bend (Scissoring/Bending) CH₃, CH₂ 1375 - 1465

Note: Calculated frequencies are often scaled by a factor to better match experimental values.

Hyperconjugation is a stabilizing interaction that involves the delocalization of electrons from a filled bonding orbital (typically a σ C-H or σ C-C bond) to an adjacent empty anti-bonding orbital (σ*). In branched alkanes, these interactions play a crucial role in determining conformational stability.

Molecular Dynamics (MD) Simulations for Dynamic Conformational Behavior and Interactions

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insight into the time-dependent behavior of molecules. MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular motion, conformational changes, and interactions over time.

MD simulations can dynamically map the conformational landscape of this compound. By simulating the molecule over nanoseconds or microseconds, it is possible to observe transitions between different stable conformations. This provides a picture of the molecule's flexibility and the pathways for interconversion between different shapes.

Furthermore, these simulations can be used to calculate the energy barriers to rotation around specific C-C bonds. The rotational barrier is the energy required to move from a stable, staggered conformation through a high-energy, eclipsed conformation. Understanding these barriers is key to describing the dynamic nature of the molecule and the rates at which it can change shape at a given temperature. For a branched alkane, the rotational barriers around the heavily substituted C4-C5 bond would be expected to be higher than those in the terminal alkyl chains due to greater steric hindrance.

Table 4: Illustrative Rotational Energy Barriers in this compound

Bond Type of Rotation Estimated Rotational Barrier (kJ/mol)
C2-C3 CH₂-CH₂ 12-16
C4-C5 (CH-CH₃)-(CH-C₃H₇) 18-25
C5-C(propyl) (CH)-(CH₂) 13-17

Note: These are estimated values. Precise barriers would be determined from dedicated computational studies.

The behavior of a molecule can be significantly influenced by its environment. MD simulations are particularly well-suited for studying molecules in different solvents. To do this, the this compound molecule is placed in a simulation box filled with solvent molecules (e.g., water for an aqueous environment or hexane for a nonpolar one).

These simulations can reveal how solvent interactions affect the conformational preferences of this compound. As a nonpolar alkane, it would be expected to adopt a more compact, globular conformation in a polar solvent like water due to the hydrophobic effect. In a nonpolar solvent, it would likely explore a wider range of more extended conformations. These simulations provide a molecular-level understanding of solubility and partitioning behavior.

Quantum Chemical Studies of Reaction Mechanisms Involving this compound

Quantum chemical studies provide profound insights into the reaction mechanisms of molecules like this compound at an electronic level. These computational methods allow for the exploration of transient species and transition states that are often difficult to observe experimentally.

Alkanes are generally unreactive; however, they can undergo free-radical substitution reactions, typically initiated by heat or UV light. savemyexams.commasterorganicchemistry.compressbooks.pub The mechanism for these reactions, such as halogenation, involves three main stages: initiation, propagation, and termination. pearson.comlibretexts.orglibretexts.org

Initiation: This first step involves the homolytic cleavage of a molecule (like Cl₂) to generate two highly reactive free radicals (e.g., 2 Cl•). libretexts.orglibretexts.org

Propagation: A radical abstracts a hydrogen atom from the alkane, forming an alkyl radical and a hydrogen halide. This alkyl radical then reacts with another halogen molecule to form the haloalkane and a new halogen radical, continuing the chain reaction. pearson.comyoutube.com

Termination: The reaction ceases when two radicals combine to form a stable, non-radical product. youtube.comwikipedia.org

For a branched alkane like this compound, the site of hydrogen abstraction during the propagation step is crucial and is governed by the stability of the resulting alkyl radical. Computational studies have consistently shown that the stability of alkyl radicals follows the order: tertiary > secondary > primary. srmist.edu.in This is because alkyl groups are weakly electron-donating and help to stabilize the electron-deficient carbon center of the radical.

In this compound, there are primary, secondary, and tertiary hydrogen atoms. A theoretical exploration would predict that the tertiary hydrogen at the C-4 position is the most likely to be abstracted by a radical, as this forms the most stable tertiary alkyl radical.

Hydrogen Atom PositionCarbon TypeResulting Radical TypeRelative Stability
C-4TertiaryTertiaryMost Stable
C-5TertiaryTertiaryMost Stable
Various (e.g., C-3, C-6)SecondarySecondaryIntermediate
Various (e.g., C-1, Methyl group)PrimaryPrimaryLeast Stable

This table illustrates the different types of hydrogen atoms in this compound and the relative stability of the carbon-centered free radicals formed upon their abstraction.

Quantum chemical calculations can quantify these stability differences by computing the C-H bond dissociation energies (BDEs) for each unique hydrogen atom in the molecule. A lower BDE corresponds to a more easily broken bond and a more stable resulting radical, thus indicating the preferred site of radical attack.

Computational catalysis, particularly using Density Functional Theory (DFT), is a powerful tool for investigating the interactions of alkanes with catalyst surfaces at the atomic level. rsc.org These studies are essential for understanding mechanisms in industrial processes like catalytic cracking and isomerization.

For non-polar, saturated molecules like this compound, the interaction with metal catalyst surfaces is typically weak and dominated by van der Waals forces, a phenomenon known as physisorption. mdpi.comaps.org DFT calculations can model this interaction by determining the adsorption energy, which is the energy released when the molecule adsorbs onto the surface.

Theoretical studies on the adsorption of various alkanes on transition metal surfaces (like platinum, palladium, or silver) have shown that:

The interaction is generally weak, with adsorption energies typically in the range of -0.1 to -0.5 eV. mdpi.com

The molecule lies relatively flat on the surface to maximize van der Waals contact. aps.org

While the interaction is weak, it can lead to slight geometric distortions in the molecule, such as minor elongation of C-H bonds, which can be a precursor to bond activation. aps.org

DFT simulations of this compound on a model catalyst surface, such as a Pt(111) facet, would involve placing the molecule at various positions and orientations relative to the surface atoms and calculating the system's total energy. The most stable configuration corresponds to the lowest energy, and the difference between this energy and the sum of the energies of the isolated molecule and the clean surface gives the adsorption energy.

SystemComputational MethodTypical Interaction Energy (eV)Type of Interaction
Alkane on Pt(111)DFT (GGA)Underestimated (weak)Physisorption
Alkane on Pt(111)DFT with vdW corrections-0.2 to -0.6Physisorption
Propane on Ag surfaceDFT-0.14van der Waals

This table presents typical adsorption energies for alkanes on metal surfaces as calculated by different theoretical methods. The inclusion of van der Waals (vdW) corrections is crucial for accurately describing these systems. mdpi.comaps.org

Application of Machine Learning and Cheminformatics in Predicting Properties and Reactivity of Branched Alkanes

In recent years, machine learning (ML) and cheminformatics have emerged as valuable tools for rapidly and accurately predicting the physicochemical properties and reactivity of molecules, including complex branched alkanes. arxiv.orgresearchgate.net These approaches bypass the need for time-consuming quantum chemical calculations or experiments by learning from existing data.

The process typically involves:

Data Collection: A large dataset of molecules with known properties (e.g., boiling point, viscosity, heat of formation) is assembled. For alkanes, this data can be sourced from experimental databases. nih.gov

Descriptor Generation: Each molecule is converted into a numerical representation called a "descriptor" or "fingerprint." These descriptors can encode information about the molecule's structure, such as the number of atoms, types of bonds, branching patterns, and topological indices. arxiv.orgacs.org

Model Training: An ML algorithm (e.g., artificial neural network, random forest, support vector regression) is trained on the dataset to find a mathematical relationship between the molecular descriptors and the property of interest. nih.govescholarship.org

Prediction: Once trained, the model can predict the properties of new molecules, like this compound, simply by calculating its descriptors and feeding them into the model.

Studies have demonstrated that ML models can predict various properties of alkanes with high accuracy. arxiv.orgescholarship.org For instance, neural networks have been trained to predict boiling points, heat capacities, and vapor pressures of linear and branched alkanes with excellent correlation to experimental data. arxiv.orgresearchgate.net These models can capture the subtle effects of branching on physical properties. Similarly, ML can predict thermochemical properties like enthalpy of formation, which is crucial for assessing reactivity. nih.gov

PropertyMachine Learning ModelTypical Performance (R²)Reference
Boiling PointArtificial Neural Network> 0.99 arxiv.org
Dynamic ViscosityGaussian Process Regression0.977 escholarship.org
Henry's Coefficient (in Zeolites)D-MPNN / TabPFN~0.79 - 0.95 acs.org
Enthalpy of FormationSupport Vector RegressionHigh nih.gov

This table summarizes the performance of various machine learning models in predicting key properties of alkanes, demonstrating their high accuracy and utility in computational chemistry. arxiv.orgnih.govacs.orgescholarship.org

For this compound, cheminformatics tools would first generate a set of descriptors (e.g., molecular weight, number of branches, Wiener index). A pre-trained ML model would then use these descriptors to provide an instantaneous prediction of its properties, offering a significant speed advantage over traditional simulation methods.

Reactivity and Transformation Studies of 4 Methyl 5 Propylnonane

Investigations into Controlled Oxidative Transformations of Branched Alkanes

Controlled oxidation of alkanes is a crucial process for converting simple hydrocarbons into more valuable functionalized molecules such as alcohols, aldehydes, and ketones. algoreducation.comstudysmarter.co.uk The presence of tertiary carbon atoms in branched alkanes like 4-methyl-5-propylnonane influences the selectivity of these reactions.

Selective C-H Bond Activation and Functionalization Strategies

The selective activation and functionalization of C-H bonds in alkanes is a significant challenge in chemistry due to their general inertness. researchgate.net For branched alkanes, the reactivity of C-H bonds typically follows the order: tertiary > secondary > primary. researchgate.net In this compound, the C-H bonds at the 4th and 5th carbon positions are tertiary and therefore more susceptible to activation.

Strategies for selective C-H bond activation often involve transition metal catalysts that can insert into a C-H bond, forming a metal-alkyl intermediate which can then be further functionalized. wikipedia.orgrsc.org The choice of catalyst and reaction conditions is critical in directing the functionalization to a specific site on the molecule.

Table 1: Predicted Relative Reactivity of C-H Bonds in this compound towards Oxidation. (Note: This table is based on general principles of alkane reactivity and not on experimental data for this compound.)

Carbon PositionBond TypePredicted Relative Reactivity
C4TertiaryHigh
C5TertiaryHigh
C2, C3, C6, C7, C8SecondaryModerate
C1, C9, Methyl, PropylPrimaryLow

Catalytic Oxidation Mechanisms and Product Selectivity

Catalytic oxidation of alkanes often proceeds through a free-radical mechanism, which can be initiated by the catalyst. algoreducation.com The selectivity of the reaction, meaning the specific product formed, is dependent on the catalyst used, the oxidizing agent, and the reaction conditions such as temperature and pressure. youtube.comdoubtnut.com

For a branched alkane like this compound, oxidation is expected to preferentially occur at the tertiary C-H bonds. This would likely lead to the formation of tertiary alcohols, such as 4-methyl-5-propylnonan-4-ol and 4-methyl-5-propylnonan-5-ol, as the initial products. Further oxidation could yield ketones.

Table 2: Potential Products from the Controlled Oxidation of this compound. (Note: This table presents hypothetical products based on known oxidation reactions of similar branched alkanes.)

ReactantOxidizing SystemMajor Potential Products
This compoundMild (e.g., KMnO4)4-methyl-5-propylnonan-4-ol, 4-methyl-5-propylnonan-5-ol
This compoundStrong (e.g., CrO3)4-methyl-5-propyl-4-nonanone, 5-methyl-4-propyl-5-nonanone

Advanced Pyrolysis and Cracking Investigations Relevant to Hydrocarbon Processing

Pyrolysis, or cracking, is the thermal decomposition of organic compounds at elevated temperatures in the absence of oxygen. byjus.comunacademy.com This process is fundamental in the petroleum industry for breaking down large hydrocarbon molecules into smaller, more useful ones. vedantu.com

Influence of Branching on Thermal Decomposition Pathways

The rate of pyrolysis generally increases with the molecular weight and the degree of branching in an alkane. unacademy.comunacademy.com Branched alkanes like this compound are expected to undergo pyrolysis more readily than their linear isomers. The decomposition pathways involve the cleavage of C-C and C-H bonds, leading to the formation of smaller alkanes and alkenes through a free-radical mechanism. vedantu.com The presence of tertiary carbons can influence the initial bond-breaking steps, favoring the formation of more stable tertiary radicals.

Catalytic Cracking Efficiency and Product Distribution

Catalytic cracking utilizes a catalyst to facilitate the pyrolysis process at lower temperatures and pressures. The product distribution is highly dependent on the type of catalyst used. For branched alkanes, catalytic cracking can be tailored to produce specific isomers for high-octane gasoline or valuable chemical feedstocks. The complex structure of this compound would likely result in a diverse mixture of smaller hydrocarbons upon cracking.

Table 3: Representative Product Distribution from the Catalytic Cracking of a C13 Branched Alkane. (Note: This data is illustrative for a generic C13 branched alkane and not specific to this compound.)

Product CategoryTypical Weight %
Light Gases (C1-C4)15-25%
Gasoline (C5-C12)40-60%
Light Cycle Oil10-20%
Heavy Cycle Oil / Coke5-15%

Photochemical and Radiolytic Degradation Pathways

Photochemical and radiolytic degradation involve the decomposition of molecules induced by light (photolysis) or ionizing radiation (radiolysis), respectively. wikipedia.org These processes are relevant to the environmental fate of hydrocarbons and have applications in materials science. ekb.egosti.gov

The degradation of alkanes through these methods typically proceeds via the formation of highly reactive radical species. ekb.eg For branched alkanes, the initial bond cleavage is more likely to occur at the weaker C-H or C-C bonds associated with the branching points. In the case of this compound, the tertiary C-H bonds would be particularly susceptible to abstraction, leading to the formation of tertiary radicals that can then undergo further reactions such as fragmentation or recombination. acs.org

Radiolysis of alkanes can lead to the formation of a complex mixture of products, including hydrogen gas, smaller alkanes, and alkenes. nih.govrsc.org The presence of branching can influence the G-value (the number of molecules changed per 100 eV of energy absorbed) for different products.

Exploration of Derivatization Reactions for Expanding Synthetic Utility

The strategic functionalization of alkanes, such as this compound, is a significant endeavor in synthetic chemistry, aiming to convert these relatively inert hydrocarbons into more valuable and reactive molecules. The presence of primary, secondary, and tertiary carbon-hydrogen (C-H) bonds in the structure of this compound offers multiple sites for derivatization, each with distinct reactivity. The exploration of reactions to selectively modify these positions can unlock a wide array of synthetic intermediates.

Halogenation Reactions

Free-radical halogenation is a classic method for the functionalization of alkanes. This process typically involves the reaction of the alkane with a halogen (e.g., chlorine or bromine) in the presence of heat or ultraviolet (UV) light. The regioselectivity of this reaction is governed by the stability of the resulting alkyl radical intermediate, which follows the order: tertiary > secondary > primary.

In the case of this compound, this selectivity implies that the tertiary C-H bond at the C-4 position is the most likely site for halogenation, followed by the secondary C-H bonds, and then the primary C-H bonds. However, due to the statistical abundance of primary and secondary hydrogens, a mixture of monohalogenated products is expected.

For instance, the chlorination of 2-methylbutane, a smaller branched alkane, yields a mixture of products, demonstrating the competitive nature of the reaction. While the tertiary chloride is a major product, significant amounts of primary and secondary chlorides are also formed. A similar outcome would be anticipated for this compound.

Conversely, bromination is known to be more selective than chlorination. The higher selectivity of bromine radicals for the most stable tertiary radical would likely lead to a greater proportion of 4-bromo-4-methyl-5-propylnonane compared to other isomers.

Predicted Product Distribution in Monohalogenation of this compound
Position of HalogenationType of C-H BondPredicted Major/Minor Product (Chlorination)Predicted Major/Minor Product (Bromination)
C-4TertiaryMajorMajor (highly favored)
C-5SecondarySignificantMinor
Other Secondary PositionsSecondarySignificantMinor
Primary PositionsPrimaryMinorTrace

Oxidation Reactions

Controlled oxidation of this compound can introduce oxygen-containing functional groups, significantly enhancing its synthetic utility. While complete combustion yields carbon dioxide and water, partial oxidation can lead to the formation of alcohols, ketones, and carboxylic acids.

Catalytic oxidation using transition metal catalysts offers a pathway to more selective transformations. For instance, chromium-based catalysts have been employed for the oxidation of branched alkanes to their corresponding alcohols and ketones.

A particularly promising avenue for selective alkane oxidation is biocatalysis. Enzymes such as cytochrome P450 monooxygenases can hydroxylate alkanes with high regio- and stereoselectivity. While specific studies on this compound are not available, research on other branched alkanes has demonstrated that engineered cytochrome P450 enzymes can selectively oxidize specific C-H bonds. For example, engineered variants of cytochrome P450 BM-3 have been shown to hydroxylate linear and branched alkanes at specific positions. The application of such biocatalysts to this compound could potentially lead to the selective formation of specific alcohols.

Potential Oxidation Products of this compound
Oxidation ProductFunctional Group IntroducedPotential Method
4-Methyl-5-propylnonan-4-olTertiary AlcoholBiocatalytic Hydroxylation, Chemical Oxidation
4-Methyl-5-propylnonan-5-ol and other secondary alcoholsSecondary AlcoholBiocatalytic Hydroxylation, Chemical Oxidation
4-Methyl-5-propylnonan-5-oneKetone (from oxidation of the C-5 secondary alcohol)Further oxidation of the corresponding alcohol

Transition Metal-Catalyzed C-H Activation

Modern synthetic chemistry has seen significant advancements in the field of C-H activation, enabling the direct functionalization of otherwise unreactive C-H bonds. Transition metal catalysts, often based on rhodium, iridium, or palladium, can selectively cleave a C-H bond and facilitate the introduction of a new functional group.

These methods offer the potential for highly regioselective derivatization of this compound. For example, directed C-H activation, where a directing group on a molecule guides the catalyst to a specific C-H bond, is a powerful strategy. While this compound itself lacks a directing group, its derivatization to include one could enable precise functionalization.

Furthermore, non-directed C-H activation reactions have been developed that show selectivity for certain types of C-H bonds. For instance, some catalytic systems exhibit a preference for the functionalization of terminal methyl groups, while others favor internal secondary or tertiary positions. The application of such catalysts to this compound could provide access to a range of selectively functionalized derivatives that would be difficult to obtain through traditional methods. Research on the C-H arylation of adamantane, a polycyclic alkane with tertiary and secondary C-H bonds, has demonstrated the feasibility of selectively functionalizing these strong bonds.

Advanced Studies on 4 Methyl 5 Propylnonane in Specialized Chemical Systems

Role as a Model Compound in Fundamental Studies of Molecular Interactions

A key area of study is the thermodynamic stability of branched versus linear alkanes. Density functional theory (DFT) has been employed to analyze the physical differences between these isomers. nih.gov These studies partition the total DFT energy into steric, electrostatic, and quantum energy terms. This analysis has revealed that branched alkanes possess less destabilizing steric energy compared to linear alkanes. nih.gov However, this lower steric energy is counteracted by an opposing quantum energy term, which includes the Pauli repulsion component. Consequently, the greater thermodynamic stability of branched alkanes is primarily attributed to more favorable electrostatic and electron correlation effects. nih.gov The specific structure of 4-methyl-5-propylnonane, with its methyl and propyl groups creating a unique steric and electronic environment, makes it a valuable model for probing these fundamental principles that govern molecular stability.

Energy ComponentInfluence on StabilityFinding in Branched vs. Linear Alkanes
DFT Steric Energy DestabilizingLower (less destabilizing) in branched alkanes. nih.gov
Quantum Energy Complex (includes Pauli repulsion)Mitigates the lower steric energy effect. nih.gov
Electrostatic Energy StabilizingMore favorable in branched alkanes, contributing to overall stability. nih.gov
Correlation Energy StabilizingContributes, along with electrostatics, to the higher stability of branched alkanes. nih.gov

Investigations into its Presence and Formation in Natural Product Chemistry

While the direct isolation of this compound from a natural source is not widely documented, the existence of structurally related branched alkanes in various organisms suggests its potential presence. For instance, compounds like (5S)-2-methyl-5-propyl-nonane are listed in natural product databases, categorized under the fatty acid metabolic pathway. naturalproducts.net Branched alkanes are known constituents of the epicuticular waxes of plants and the cuticular hydrocarbons of insects, where they play roles in chemical communication and preventing desiccation. The specific branching patterns can be unique to a species or even an individual, acting as chemical signatures.

The biosynthesis of alkanes in biological systems, such as bacteria and cyanobacteria, typically originates from fatty acid metabolism. researchgate.netnih.gov The most studied pathway involves a two-step process catalyzed by an acyl-acyl carrier protein (ACP) reductase (AAR) and an aldehyde-deformylating oxygenase (ADO). researchgate.netnih.gov This pathway converts fatty acyl-ACPs into long-chain alkanes.

The formation of a branched alkane like this compound would necessitate a branched-chain fatty acid precursor. The biosynthesis of such precursors often starts with branched-chain amino acids (e.g., valine, leucine, isoleucine) which are converted into branched short-chain acyl-CoA primers (e.g., isobutyryl-CoA, 2-methylbutyryl-CoA). These primers are then elongated by the fatty acid synthase (FAS) system to produce long-chain branched fatty acids. These fatty acids can then enter the alkane biosynthesis pathway.

Another potential route is the "head-to-head" condensation of two fatty acid molecules, which has been observed in some bacteria and can produce long-chain hydrocarbons. researchgate.net If branched fatty acids are utilized as substrates in this pathway, it could lead to the formation of complex branched alkanes.

In the environment, branched alkanes exhibit higher persistence compared to their linear counterparts, making them significant in ecosystem dynamics, particularly in the context of bioremediation. mdpi.com Their increased resistance to microbial degradation means they can serve as biomarkers for assessing the extent and effectiveness of petroleum biodegradation in contaminated sites. mdpi.com

The presence of complex alkanes also drives the evolution of metabolic capabilities in microorganisms. For example, the salt-tolerant bacterium Dietzia sp. CN-3 demonstrates distinct transcriptional and metabolic strategies when grown on linear alkanes versus branched alkanes. mdpi.com This indicates that bacteria in hydrocarbon-rich environments develop specialized enzymatic systems to handle the structural complexity of molecules like this compound, showcasing metabolic plasticity. mdpi.com These interactions are fundamental to the carbon cycle and the ecological response to hydrocarbon inputs in both natural and anthropogenic contexts.

Behavior in Complex Hydrocarbon Mixtures: Advanced Separation and Characterization

Complex hydrocarbon mixtures, such as those from Fischer-Tropsch synthesis or crude oil fractions, contain a vast number of linear and branched alkane isomers. nih.gov The separation and characterization of specific isomers like this compound from these mixtures are significant challenges. Advanced analytical and separation techniques are employed to address this.

One powerful characterization method is two-dimensional nuclear magnetic resonance (NMR) spectroscopy, specifically 2D ¹H Double Quantum Filtered-Correlation Spectroscopy (DQF-COSY). nih.gov This technique allows for the in-situ discrimination and quantification of branched alkanes within complex mixtures, even when confined within porous media like catalyst supports. nih.gov The method works by identifying specific cross-peaks in the NMR spectrum that correspond to the unique chemical environments of protons in branched structures, which would otherwise be unresolvable in a standard 1D spectrum. nih.gov

For physical separation, advanced adsorbent materials are utilized. Metal-Organic Frameworks (MOFs) and zeolites have shown significant promise for separating alkane isomers. researchgate.netnorthwestern.eduresearchwithrutgers.com These materials possess highly defined pore structures that can differentiate molecules based on their size and degree of branching. For example, a synergistic approach using the zeolite 5A, which sterically excludes linear alkanes, and a MOF such as MIL-160(Al), which thermodynamically separates isomers based on their branching, can achieve efficient fractionation of complex mixtures. researchgate.net This allows for the isolation of fractions rich in highly branched alkanes.

TechniquePrincipleApplication to Branched Alkanes
2D DQF-COSY NMR Spectroscopic correlation of coupled protons.Unambiguous identification and quantification of branched isomers in complex mixtures. nih.gov
Adsorption (Zeolites) Molecular sieving based on kinetic diameter.Steric rejection of linear isomers from a mixture containing branched alkanes. researchgate.net
Adsorption (MOFs) Tunable pore size and surface chemistry.Thermodynamic separation based on the degree of branching. researchgate.netnorthwestern.edu

Thermodynamic and Kinetic Contributions of Branched Alkanes in Industrial Processes

In various industrial processes such as catalytic cracking and isomerization, the thermodynamic and kinetic behavior of branched alkanes is of fundamental importance. The inherent thermodynamic stability of branched structures like this compound plays a crucial role. As established by DFT studies, branched alkanes are thermodynamically more stable than their linear isomers. nih.gov This stability difference is a driving force in isomerization processes, where catalysts are used to convert linear alkanes into more branched structures.

From a kinetic perspective, the structure of branched alkanes influences their reactivity and the mechanisms of their transformations. Chemical kinetics is the study of reaction rates and is essential for optimizing industrial processes. solubilityofthings.com In processes involving carbocation intermediates, such as cracking and isomerization, the ability to form more stable tertiary or secondary carbocations at branch points significantly affects reaction rates and pathways. The kinetics of branched-chain reactions can be complex, often involving multiple competing pathways for propagation and termination. scribd.com

The Fischer-Tropsch synthesis is another process where the kinetics of branched alkane formation are critical. This process produces a wide distribution of hydrocarbons, including linear and branched alkanes. acs.org The reaction kinetics, influenced by catalyst type, temperature, and pressure, determine the proportion of branched isomers in the final product. Understanding these kinetic contributions allows for the tuning of process conditions to favor the formation of specific types of branched structures. acs.org

Future Directions and Emerging Research Opportunities

Integration of Advanced Spectroscopic and Computational Approaches for Mechanistic Discovery

The precise characterization of complex branched alkanes is fundamental to understanding their behavior. Future research will increasingly rely on the synergistic integration of high-resolution spectroscopic methods and powerful computational chemistry to unravel reaction mechanisms and structure-property relationships.

Spectroscopic data provides the empirical foundation for structural elucidation. For 4-Methyl-5-propylnonane, techniques such as ¹³C Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Infrared (IR) spectroscopy are crucial for confirming its identity and purity. nih.gov ¹H NMR has been effectively used to characterize the structure of closely related branched alkanes, such as 5-n-propylnonane. semanticscholar.org The application of advanced NMR techniques, like those used in bio-organic chemistry, can detect specific compounds such as this compound within complex mixtures. scispace.com

However, spectroscopy alone provides a static picture. Computational approaches, particularly Density Functional Theory (DFT), offer dynamic insights into molecular stability and energetics. DFT studies have revealed that branched alkanes are thermodynamically more stable than their linear isomers due to a combination of electrostatic and correlation energy effects, which counteracts destabilizing steric energy. nih.gov For instance, a highly branched isomer like 2,2,3,3-tetramethylbutane is significantly more stable than its linear counterpart, n-octane. wikipedia.org By applying these computational models to this compound, researchers can predict its conformational landscape, analyze bond separation energies, and model its reactivity in various chemical environments. The combination of empirical spectroscopic data with predictive computational analysis of its potential energy surface, similar to studies on related compounds like 2,8-dimethyl, 5-propyl nonane (B91170), represents a powerful strategy for detailed mechanistic discovery. nih.govresearchgate.net

Development of Novel Sustainable Synthetic Routes for Branched Alkanes

The traditional synthesis of specific branched alkanes often involves multi-step processes that may not be environmentally benign. A classical approach, for example, is the alcohol-olefin-paraffin route, which uses Grignard reagents to create a substituted alcohol, followed by dehydration and catalytic hydrogenation. semanticscholar.org While effective, this method relies on reagents that can be challenging to handle at scale.

Emerging research is focused on developing green and sustainable synthetic pathways to produce branched alkanes, which are valuable as high-octane fuel components and sustainable aviation fuel (SAF) precursors. rsc.orgosti.gov These novel routes leverage renewable feedstocks and efficient catalytic systems. Key developments include:

Biomass Conversion: Gasoline and diesel-range branched alkanes can be synthesized directly from lignocellulose-derived platform molecules like acetone (B3395972) or xylose. rsc.orgacs.org One strategy involves the self-condensation of acetone and subsequent hydrodeoxygenation over a dual-bed catalyst system, achieving high carbon yields. rsc.org Another approach uses xylose and methyl isobutyl ketone (MIBK) to produce C10 and C11 branched alkanes through aldol (B89426) condensation and hydrodeoxygenation steps. acs.orgresearchgate.net

CO₂ Hydrogenation: Researchers are investigating the direct synthesis of branched hydrocarbons from carbon dioxide. osti.gov This process uses a composite catalyst system in a single reactor to combine methanol (B129727) synthesis, dehydration, and homologation reactions, converting CO₂ into valuable isoparaffins under mild conditions. osti.gov

Catalytic Reforming: Advanced catalytic systems, such as those using pincer-ligated iridium complexes, enable the direct conversion of abundant linear alkanes into unbranched alkylaromatics, which have advantageous properties compared to their branched counterparts. rutgers.edu

These sustainable methods represent a significant shift away from traditional petroleum-based synthesis, aligning with the principles of green chemistry by utilizing renewable resources and improving process efficiency.

Exploration of Biological and Environmental Roles of Branched Alkanes with Increasing Analytical Precision

While long considered to be relatively inert, branched alkanes are now recognized for their diverse roles in biological and environmental systems. Most alkanes exhibit limited biological activity, though some function as protective waxes in plants or pheromones in insects. wikipedia.org However, with increasing analytical precision, more specific roles are being uncovered. For instance, this compound has been identified as a volatile organic compound in the leaves of Ilex vomitoria. mdpi.com Furthermore, certain branched alkanes with quaternary carbon centers (BAQCs) are studied as potential molecular fossils or biomarkers for ancient microbial activity, often found in sediments at sites of sulfide oxidation. researchgate.net

From an environmental perspective, branched alkanes are significant components of fossil fuels and their combustion products. iitk.ac.in They are major constituents of gasoline and diesel exhaust and act as important precursors to the formation of secondary organic aerosols (SOA) in urban atmospheres. copernicus.org The atmospheric oxidation of these compounds contributes to air pollution. iitk.ac.inmdpi.com However, the full environmental impact is difficult to assess because many branched alkanes exist in highly complex mixtures that are hard to resolve analytically, often termed unresolved complex mixtures (UCMs). mdpi.com

The advancement of analytical techniques is critical to overcoming this challenge. High-resolution chromatography and mass spectrometry are enabling researchers to identify and quantify specific isomers within these complex mixtures. frontiersin.org This increased precision allows for a more accurate understanding of the distribution, fate, and toxicological impact of specific branched alkanes like this compound in the environment. mdpi.com

Interdisciplinary Research at the Interface of Organic Chemistry, Environmental Science, and Computational Modeling

Addressing the complexities of branched alkanes requires a deeply interdisciplinary approach that merges organic chemistry, environmental science, and computational modeling. The challenges and opportunities in this field naturally sit at the nexus of these disciplines.

Organic and Environmental Chemistry: The development of sustainable synthetic routes for branched alkanes directly impacts environmental science by providing cleaner alternatives for fuels and chemical feedstocks. rsc.orgosti.gov Simultaneously, understanding the atmospheric chemistry of these compounds requires detailed knowledge of their reaction kinetics and oxidation mechanisms, which are core areas of organic chemistry research. copernicus.org

Computational Modeling and Environmental Science: Computational models are becoming indispensable for predicting the environmental fate of pollutants. For example, the UNIPAR model simulates the formation of SOA from the multiphase reactions of various branched alkanes, taking into account their unique carbon structures and branching positions. copernicus.org These models help bridge the gap between laboratory measurements and real-world atmospheric conditions.

Organic Chemistry and Computational Modeling: The synergy between synthetic organic chemistry and computational analysis is powerful. Computational tools like DFT can predict the stability and reactivity of target molecules like this compound, guiding the design of more efficient synthetic pathways. nih.gov In turn, the successful synthesis of these molecules provides pure standards for further experimental and toxicological studies. semanticscholar.org

Future breakthroughs will likely emerge from research that fully integrates these fields. For example, combining the search for microbial biomarkers (environmental science) researchgate.net with advanced structural analysis (organic chemistry) and conformational energy modeling (computational science) researchgate.net could reveal new biogeochemical cycles. Similarly, designing next-generation sustainable fuels requires a coordinated effort to synthesize novel branched structures, test their combustion properties, and model their environmental impact from production to end-use.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.